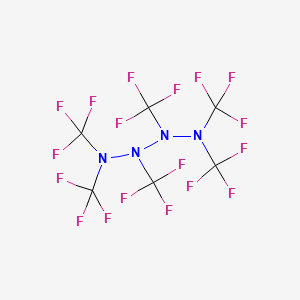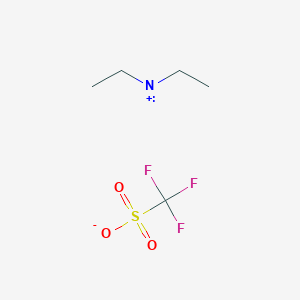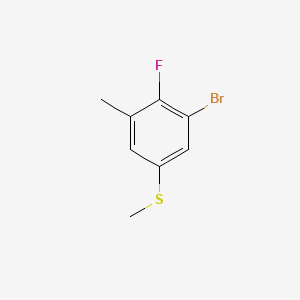
(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoro-5-methylphenol and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The methylthiol group is introduced to the phenyl ring through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-4-fluoro-5-methoxyphenyl)(methyl)sulfane
- (3-Bromo-4-fluoro-5-methylphenyl)(ethyl)sulfane
- (3-Bromo-4-fluoro-5-methylphenyl)(methyl)selenane
Uniqueness
(3-Bromo-4-fluoro-5-methylphenyl)(methyl)sulfane is unique due to its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H8BrFS |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-3-methyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
Clé InChI |
BPPQMFMJNQWTNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


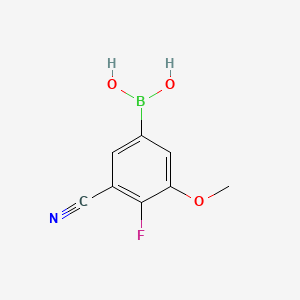
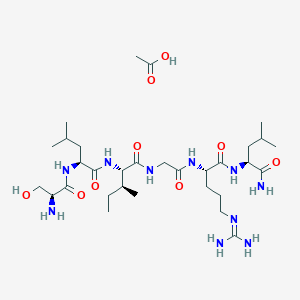
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
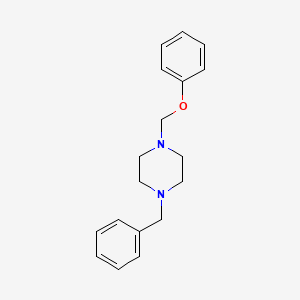
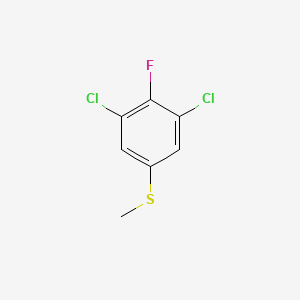
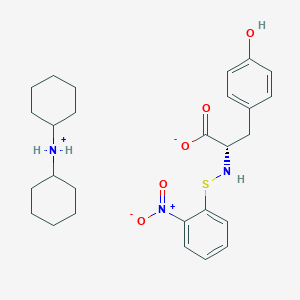
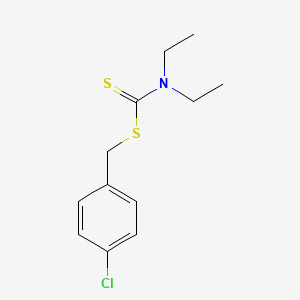

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

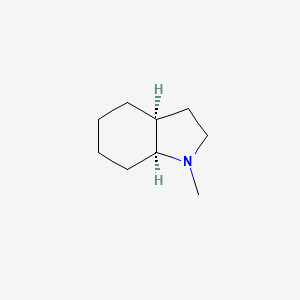
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
